molecular formula C8H7ClN3S+ B8718037 3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole

3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole

Cat. No.: B8718037
M. Wt: 212.68 g/mol
InChI Key: WQPPYARIYBMWQE-UHFFFAOYSA-N
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Description

3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridinium ring substituted with a 4-chloro-1,2,5-thiadiazol-3-yl group and a methyl group, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole typically involves the reaction of 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out at elevated temperatures. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Various substituted pyridinium salts.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

Scientific Research Applications

3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring is known to interact with metal ions, which can affect the compound’s biological activity. Additionally, the pyridinium ring can participate in π-π interactions with aromatic residues in proteins, further influencing its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
  • 5-chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
  • 5-chloro-3-cyclopropyl-1,2,4-thiadiazole
  • 5-chloro-3-methyl-1,2,4-thiadiazole

Uniqueness

3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole is unique due to the presence of both a pyridinium ring and a thiadiazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The iodide ion also contributes to its reactivity and solubility, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H7ClN3S+

Molecular Weight

212.68 g/mol

IUPAC Name

3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C8H7ClN3S/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7/h2-5H,1H3/q+1

InChI Key

WQPPYARIYBMWQE-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=NSN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

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